molecular formula C11H15NO3 B8447271 2-Tert-butyl-5-methoxy-isonicotinic acid

2-Tert-butyl-5-methoxy-isonicotinic acid

Cat. No. B8447271
M. Wt: 209.24 g/mol
InChI Key: MLLMSTMETJZJPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-5-methoxy-isonicotinic acid is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Tert-butyl-5-methoxy-isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butyl-5-methoxy-isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-tert-butyl-5-methoxypyridine-4-carboxylic acid

InChI

InChI=1S/C11H15NO3/c1-11(2,3)9-5-7(10(13)14)8(15-4)6-12-9/h5-6H,1-4H3,(H,13,14)

InChI Key

MLLMSTMETJZJPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C(=C1)C(=O)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The above nitrile (1.10 g, 5.68 mmol) was dissolved in aqueous sulfuric acid (9.0 M in water, 6.0 mL) and heated to 120° C. for 8 h. The solution was cooled to room temperature and NaOH (˜2.0 g) was added slowly to neutralize the solution. The mixture was then diluted with an equal volume of saturated aqueous KH2PO4 and extracted several times with 25% 2-propanol in chloroform. The extracts were combined, dried over sodium sulfate, filtered, and concentrated in vacuo to provide 2-tert-butyl-5-methoxy-isonicotinic acid (1.09 g, 92%) as a pale brown solid which was utilized without further purification.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
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Quantity
2 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The above nitrile (1.10 g, 5.68 mmol) was dissolved in H2SO4 (9.0 M, 6.0 mL) and heated to 120° C. for 8 h. The solution was cooled to rt and NaOH (˜2.0 g) was added slowly to neutralize the solution. The mixture was then diluted with an equal volume of saturate KH2PO4 and extracted several times with 25% 2-propanol in chloroform. The extracts were combined, dried over Na2SO4, filtered, and concentrated to provide 2-tert-butyl-5-methoxy-isonicotinic acid (1.09 g, 92%) as a pale brown solid which was utilized without further purification.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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